Lipophilicity-Driven Differentiation: XLogP3-AA of the 3,4-Difluorobenzoate Ester vs. Key Analogs
The computed lipophilicity (XLogP3-AA) of the target compound is 4.4, establishing it as the most lipophilic member among closely related 1-(1,3-benzothiazol-2-yl)azetidin-3-yl esters [1]. This is a critical differentiator for applications requiring passive membrane permeability or specific logP windows. The 3,4-difluorobenzoate substitution confers a markedly higher XLogP3-AA than the 3-methanesulfonylbenzoate analog (CAS 1396858-82-4, XLogP3-AA: 2.2) and a significant difference compared to the alcohol precursor (1-(1,3-benzothiazol-2-yl)azetidin-3-ol, CAS 1342777-72-3, XLogP3-AA: 2.1) [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 3-methanesulfonylbenzoate (CAS 1396858-82-4): XLogP3-AA 2.2; 1-(1,3-Benzothiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3): XLogP3-AA 2.1 |
| Quantified Difference | Target XLogP3-AA is 2.2 units higher vs. 3-methanesulfonylbenzoate; 2.3 units higher vs. alcohol precursor. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement in permeability-limited assays, the 3,4-difluorobenzoate ester provides a quantifiably higher logP baseline than its common synthetic intermediates, which is a key selection criterion for central nervous system or cell-penetration studies.
- [1] PubChem. Computed Properties for CID 71796053 (Target Compound). XLogP3-AA: 4.4. Accessed 2026-04-29. View Source
- [2] PubChem. Compound Summary for 1-(1,3-benzothiazol-2-yl)azetidin-3-ol. CID entry for CAS 1342777-72-3. XLogP3-AA: 2.1. Accessed 2026-04-29. View Source
